molecular formula C25H31N7O6 B1139454 (2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine CAS No. 1291074-87-7

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

Cat. No.: B1139454
CAS No.: 1291074-87-7
M. Wt: 525.6 g/mol
InChI Key: KGWWHPZQLVVAPT-PCWHHUEVSA-N
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Description

The compound (2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The first part of the compound, (2S,3S)-2,3-dihydroxybutanedioic acid, is commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The second part, 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine, is a nitrogen-containing heterocyclic compound with potential pharmaceutical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • (2S,3S)-2,3-dihydroxybutanedioic acid

      Maleic Anhydride Oxidation Method: Maleic anhydride reacts with hydrogen peroxide solution under the action of tungstic acid to generate epoxysuccinic acid, which is then hydrolyzed to obtain tartaric acid.

  • 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially the tartaric acid moiety, which can be oxidized to form various products.

    Reduction: The nitrogen-containing heterocyclic part can undergo reduction reactions under specific conditions.

    Substitution: Both parts of the compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

  • Oxidation of tartaric acid can lead to the formation of oxalic acid and other dicarboxylic acids.
  • Reduction of the heterocyclic part can yield various amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of tartaric acid and the nitrogen-containing heterocyclic compound makes this molecule unique, offering a wide range of applications in various fields.

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-PCWHHUEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735339
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291074-87-7
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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